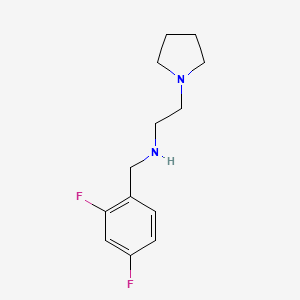![molecular formula C12H14N4 B14912588 [1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
[1,1'-Biphenyl]-3,3',5,5'-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3,3’,5,5’-tetramine is an organic compound consisting of two connected phenyl rings with four amine groups attached at the 3,3’,5,5’ positions. This compound is a derivative of biphenyl, which is known for its aromatic properties and applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetramine typically involves the nitration of biphenyl followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,3’,5,5’-tetramine may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’,5,5’-tetramine can undergo oxidation reactions, where the amine groups are converted to nitro or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives with varying degrees of hydrogenation.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a variety of functionalized biphenyl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-3,3’,5,5’-tetramine is used as a building block for synthesizing more complex molecules
Biology: The compound’s amine groups make it a candidate for biological studies, particularly in the development of pharmaceuticals and bioactive molecules. It can be used to design drugs that target specific biological pathways.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-3,3’,5,5’-tetramine are explored for their potential therapeutic effects. Research is ongoing to understand its role in treating diseases and developing new medications.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-3,3’,5,5’-tetramine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound, biphenyl, lacks the amine groups but shares the aromatic structure.
Polychlorinated Biphenyls (PCBs): These compounds have chlorine atoms instead of amine groups and are known for their industrial applications and environmental impact.
Diphenylamine: This compound has a similar structure but with only one amine group attached to each phenyl ring.
Uniqueness: [1,1’-Biphenyl]-3,3’,5,5’-tetramine is unique due to the presence of four amine groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in scientific research and industry.
Propriétés
Formule moléculaire |
C12H14N4 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
5-(3,5-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H,13-16H2 |
Clé InChI |
AUSJTZCDDYIJDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)N)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
